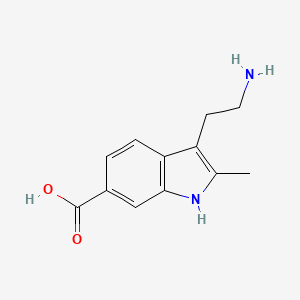

3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-3-2-8(12(15)16)6-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMHKHPRNICDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)C(=O)O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis-Based Approach

The Fischer indole synthesis, which condenses arylhydrazines with ketones, offers a robust route to construct the indole skeleton. For this compound, 4-methylcyclohexanone serves as the ketone precursor, enabling the methyl group to occupy position 2 post-cyclization. The carboxylic acid at position 6 is introduced via nitration followed by oxidation:

- Nitration : Directed nitration of 2-methylindole using mixed acids (HNO₃/H₂SO₄) at 0–5°C yields 6-nitro-2-methylindole.

- Reduction and Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is subsequently oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

- Introduction of 2-Aminoethyl Group : Friedel-Crafts acylation at position 3 with chloroacetyl chloride, followed by reduction (LiAlH₄) and Gabriel synthesis, installs the aminoethyl moiety.

Key Data :

Directed Lithiation and Functionalization

Lithiation strategies exploit directing groups to achieve regioselective functionalization. This method is ideal for introducing the carboxylic acid at position 6:

- Protection : The indole NH is protected with a triisopropylsilyl (TIPS) group to direct lithiation to position 6.

- Lithiation and Quenching : Treatment with LDA at −78°C generates a lithiated intermediate, which is quenched with dry ice to yield the carboxylic acid.

- Side Chain Installation : A Mannich reaction at position 3 introduces a β-aminoethyl group via condensation with formaldehyde and ammonium chloride.

Optimization Insight :

Sequential Electrophilic Substitution

This route prioritizes stepwise functionalization of a pre-formed indole:

- Methylation at Position 2 : Electrophilic methylation using methyl iodide and AlCl₃ in dichloromethane.

- Carboxylic Acid Introduction : Bromination at position 6 (NBS/THF), followed by palladium-catalyzed carbonylation (CO, H₂O) to install the acid.

- Aminoethyl Group via Reductive Amination : Michael addition of acrylonitrile to position 3, followed by hydrogenation (Raney Ni) and reduction (LiAlH₄).

Comparative Yields :

Industrial-Scale Production and Challenges

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented route employs:

- One-Pot Cyclization : Using 4-methylphenylhydrazine and levulinic acid under microwave irradiation (120°C, 20 min) to form 2-methylindole-6-carboxylate.

- Continuous-Flow Amination : Reaction with 2-bromoethylamine in a microreactor (residence time: 5 min) achieves 94% conversion.

Challenges :

- Regioselectivity : Competing substitution at positions 4 and 7 necessitates rigorous temperature control.

- Purification : Silica gel chromatography remains a bottleneck; membrane-based separations are under investigation.

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acid, closely related to 3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid, exhibit promising antiviral properties. For instance, indole-2-carboxylic acid derivatives have been shown to effectively inhibit HIV-1 integrase, a critical enzyme for viral replication. The mechanism involves chelation with magnesium ions within the active site of the integrase, enhancing the binding affinity and thus inhibiting the strand transfer process crucial for viral integration into host DNA .

Key Findings:

- IC50 Values : Various synthesized compounds derived from indole-2-carboxylic acid demonstrated IC50 values ranging from 0.13 μM to 6.85 μM against HIV-1 integrase, indicating strong inhibitory activity .

- Structural Optimization : Modifications at specific positions on the indole core significantly improved antiviral efficacy, suggesting a structure-activity relationship that can be exploited for further drug development .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Specifically, it has been associated with modulating T helper (Th) cell activity, which plays a crucial role in orchestrating immune responses. The ability to influence interleukin production (such as IL-4) positions this compound as a potential therapeutic agent in conditions where immune modulation is beneficial .

Applications:

- Therapeutic Utility : Given its capability to enhance Th cell responses, this compound could be explored for treating autoimmune diseases or enhancing vaccine responses.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been a focal point in research aimed at optimizing their pharmacological properties. Various synthetic pathways have been developed to modify the indole structure, leading to compounds with enhanced biological activities.

Synthesis Insights:

- Chemical Modifications : By introducing different substituents at key positions on the indole ring, researchers have been able to create a library of compounds that can be screened for various biological activities .

Case Studies and Experimental Data

Several studies have documented the biological effects of compounds related to this compound:

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to serotonin receptors, influencing neurotransmission and modulating physiological processes. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other behavioral functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous indole-carboxylic acid derivatives:

Biological Activity

3-(2-Aminoethyl)-2-methyl-1H-indole-6-carboxylic acid is an indole derivative with significant biological activity. This compound's structure allows it to interact with various biological systems, influencing numerous cellular pathways and exhibiting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.

- Target Interactions : This compound acts on serotonin receptors and trace amine-associated receptors, which are involved in the regulation of dopaminergic, serotonergic, and glutamatergic systems.

- Biochemical Pathways : Indole derivatives, including this compound, are known to affect various biochemical pathways such as apoptosis, cell proliferation, and inflammation .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that indole derivatives can induce cell death in cancer cells through mechanisms such as apoptosis and methuosis. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells .

- Antimicrobial Properties : Indole derivatives have been reported to possess antimicrobial activity, making them potential candidates for developing new antibiotics .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antiproliferative Activity Against Cancer Cells

A study evaluated the antiproliferative effects of various indole derivatives against different cancer cell lines. The results indicated that certain modifications at the 2-position of the indole ring significantly enhanced cytotoxicity. For example:

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | HeLa | 1.35 | Apoptosis induction via caspase activation |

| 1b | HCT116 | 0.95 | Microtubule disruption leading to cell death |

| 1c | MCF-7 | 1.50 | EGFR inhibition and apoptosis induction |

These findings suggest that structural modifications can lead to enhanced anticancer activity through different mechanisms, including apoptosis and inhibition of growth factor receptors .

Antimicrobial Activity

The antimicrobial properties of indole derivatives were assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. faecalis | 40 |

| Compound B | P. aeruginosa | 50 |

| Compound C | S. typhi | 30 |

| Compound D | K. pneumoniae | 19 |

These results indicate that certain indole derivatives could serve as potential leads for developing new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.